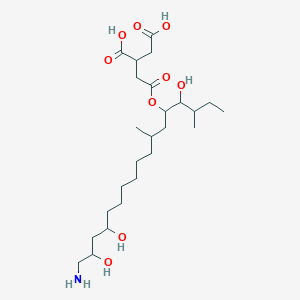

AAL Toxin TB1

Description

Overview of Alternaria Species and Their Phytotoxic Secondary Metabolites

The genus Alternaria encompasses a wide variety of fungi that are ubiquitous in the environment. auctoresonline.org Many species within this genus are recognized as significant plant pathogens, impacting a range of agricultural crops and causing substantial economic losses. auctoresonline.orgresearchgate.net A primary mechanism through which these fungi exert their pathogenic effects is the production of a diverse arsenal (B13267) of secondary metabolites with phytotoxic properties. auctoresonline.orgmdpi.com

These phytotoxins can be broadly categorized as either host-selective or non-host-selective. auctoresonline.orgresearchgate.net Non-host-selective toxins, such as tentoxin, alternariol (B1665735), and tenuazonic acid, exhibit toxicity across a broad range of plant species. auctoresonline.orgoup.com In contrast, host-selective toxins (HSTs) display a high degree of specificity, primarily affecting the host plants of the producing fungal strain. researchgate.netoup.com The production of these toxic compounds is a key determinant of the fungus's ability to cause disease. repositorioinstitucional.mx Alternaria species are prolific producers of these metabolites, which include various chemical classes like polyketides, terpenoids, and nitrogen-containing compounds. auctoresonline.orgmdpi.com

Historical Discovery and Classification of AAL Toxins

The story of AAL toxins began with the description of Alternaria stem canker disease on certain tomato cultivars in 1975. nih.gov The causative agent was identified as Alternaria alternata f. sp. lycopersici. nih.gov Subsequently, in 1981, the AAL toxins were first isolated and identified as the primary agents responsible for the disease symptoms. nih.gov Initial structural determination revealed two main analogs, TA and TB. nih.govoup.com

Over time, further research has led to the identification of a family of related AAL-toxin molecules, currently categorized into five main types: TA, TB, TC, TD, and TE. nih.govmdpi.com Each of these types consists of two structural isomers. mdpi.com The classification is based on the hydroxylation pattern of the long-chain amino alcohol backbone. nih.goviastate.edu For instance, AAL Toxin TB1 is the 5-deoxy version of AAL Toxin TA1. epdf.pub

| Toxin Family | Producing Organism | Key Toxin Members |

| AAL-Toxins | Alternaria alternata f. sp. lycopersici | TA, TB, TC, TD, TE |

| AK-Toxins | Alternaria alternata (Japanese pear pathotype) | AK-Toxin I, AK-Toxin II |

| AF-Toxins | Alternaria alternata f. sp. fragariae | AF-Toxin I, AF-Toxin II, AF-Toxin III |

| ACR-Toxins | Alternaria alternata (Rough lemon pathotype) | ACR-Toxin I-V |

Significance of this compound within the Host-Selective Toxin (HST) Family

Host-selective toxins (HSTs) are critical determinants of pathogenicity for many plant pathogenic fungi, defining their ability to cause disease on specific host plants. oup.comoup.com this compound, along with other AAL toxins, is a prime example of an HST produced by Alternaria alternata f. sp. lycopersici. theclinivex.comchemfaces.com These toxins are essential for the fungus to induce the characteristic symptoms of stem canker disease, such as necrotic lesions on leaves and stems, in susceptible tomato cultivars. apsnet.orgnih.gov

The host selectivity of AAL toxins is remarkable, with susceptible tomato genotypes being up to 1,000 times more sensitive to the toxins than resistant ones. apsnet.org This specificity is a cornerstone of the host-pathogen interaction. Interestingly, while being highly specific to certain tomato cultivars, AAL toxins can also affect other plant species, particularly within the Solanaceae family, and some weeds. mdpi.comencyclopedia.pub This has led to their classification as being host-selective but not strictly host-specific. oup.com The toxicity of the different AAL toxin analogs varies, with TA and TB forms being significantly more potent than the TC, TD, and TE forms. mdpi.com

Role of this compound as a Sphinganine (B43673) Analog Mycotoxin (SAM)

This compound's mechanism of action is rooted in its structural similarity to sphinganine, a key precursor in the biosynthesis of sphingolipids. nih.govoup.com This structural mimicry places this compound in the category of sphinganine analog mycotoxins (SAMs). oup.comencyclopedia.pub This group also includes the fumonisins, which are produced by Fusarium species. encyclopedia.pubfrontiersin.org

As a sphinganine analog, this compound acts as a potent and competitive inhibitor of the enzyme ceramide synthase. mdpi.comnih.gov This enzyme is crucial for the acylation of sphinganine and other free sphingoid bases to form ceramides (B1148491), which are fundamental components of complex sphingolipids. mdpi.com By blocking this step, this compound disrupts sphingolipid metabolism, leading to the accumulation of free sphingoid bases. mdpi.com This accumulation is believed to trigger a cascade of events leading to programmed cell death (PCD) in susceptible plant cells. mdpi.comencyclopedia.pub This mechanism of inducing cell death is a key factor in the development of the necrotic symptoms observed in Alternaria stem canker disease. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C25H47NO9 |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

2-[2-(17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C25H47NO9/c1-4-17(3)24(32)21(35-23(31)13-18(25(33)34)12-22(29)30)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-28,32H,4-15,26H2,1-3H3,(H,29,30)(H,33,34) |

InChI Key |

CTXQVLLVFBNZKL-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Production of Aal Toxin Tb1 by Fungal Pathogens

Fungal Producer: Alternaria alternata f. sp. lycopersici

AAL toxins are host-specific toxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causative agent of Alternaria stem canker disease in tomato plants (Lycopersicon esculentum). frontiersin.orgucanr.eduunb.brnih.gov This pathogenic fungus secretes AAL toxins during disease development and in liquid cultures, which can elicit the characteristic cell death patterns of the stem canker. ucanr.eduunb.br The susceptibility of tomato plants to this pathogen and its toxins is genetically determined, with only genotypes homozygous for the recessive asc allele being vulnerable. ucanr.edu

Initially, two primary forms of AAL toxins, TA and TB, were identified, each comprising two structural isomers. unb.briastate.edu Subsequent research has led to the discovery of additional related molecules, including TC, TD, and TE, which are also produced by the fungus. nih.goviastate.edu AAL Toxin TB1 is one of the regioisomers of the TB group. unb.br While A. alternata f. sp. lycopersici is the primary producer of AAL toxins, it is noteworthy that other pathotypes of A. alternata can produce different host-specific toxins relevant to their specific host plants. mdpi.com

Genetic Determinants of AAL Toxin Biosynthesis

The production of AAL toxins is governed by a specific set of genes organized in a biosynthetic gene cluster. This cluster is located on a conditionally dispensable chromosome (CDC), a characteristic feature of several toxin-producing Alternaria species. frontiersin.orgresearchgate.netnih.gov

Role of Polyketide Synthase (PKS) Genes (e.g., ALT1 gene)

A pivotal gene in the biosynthesis of AAL toxins is ALT1, which encodes a type I polyketide synthase (PKS). researchgate.netnih.govmdpi.com This PKS is responsible for synthesizing the polyketide backbone of the AAL toxin molecule. researchgate.netresearchgate.netfrontiersin.org The ALT1 gene is located on a 1.0-Mb conditionally dispensable chromosome that is exclusively found in pathogenic, AAL toxin-producing strains of A. alternata f. sp. lycopersici. researchgate.netasm.org

The function of ALT1 has been confirmed through genetic studies, including the analysis of toxin-deficient mutants and complementation experiments. researchgate.netnih.gov Notably, the ALT1 gene was able to functionally complement a FUM1 mutant of Fusarium verticillioides, which is deficient in the production of fumonisin, a structurally similar mycotoxin. nih.govresearchgate.netfrontiersin.org This highlights the close evolutionary and functional relationship between the biosynthetic pathways of AAL toxins and fumonisins. mdpi.comresearchgate.netfrontiersin.org The ALT1 PKS consists of multiple domains, including β-ketoacyl synthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), β-ketoacyl reductase (KR), enoyl reductase (ER), and acyl carrier protein (ACP). mdpi.com

Other Biosynthetic Gene Clusters

The ALT1 gene is part of a larger biosynthetic gene cluster spanning approximately 120-kb. mdpi.commdpi.com This cluster contains at least 13 genes that are believed to be involved in the synthesis of AAL toxins. mdpi.comresearchgate.netmdpi.com Besides ALT1, other identified genes in this cluster include ALT2, ALT3, ALT6, and ALT13, which are predicted to encode enzymes such as a cytochrome P450 monooxygenase, an aminotransferase, a short-chain dehydrogenase/reductase, and a Zn(II)2Cys6 transcription factor, respectively. mdpi.com The entire AAL-toxin gene cluster resides on a small chromosome of about 1.0 Mb. mdpi.com Interestingly, a gene named ALT7, which shows homology to ceramide synthase genes and the tomato resistance gene Asc1, is also located within this cluster. researchgate.netwalshmedicalmedia.com However, studies have shown that deleting ALT7 does not affect the pathogen's growth, suggesting it is not a self-resistance factor. researchgate.netfrontiersin.org

Enzymatic Pathways Involved in this compound Formation

The biosynthesis of this compound involves a series of enzymatic reactions that modify the initial polyketide chain. While the complete pathway is not fully elucidated, key enzymatic steps have been proposed based on structural analysis and analogy to related mycotoxin pathways.

Contribution of Epoxide Hydrolases (EHs)

The structure of AAL toxins, which includes a vicinal diol, suggests the involvement of an epoxide hydrolase (EH) in their biosynthesis. ucanr.edunih.gov This hypothesis is supported by labeling studies showing that one oxygen atom of the diol is derived from molecular oxygen and the other from water. ucanr.edu Epoxide hydrolases (EC 3.3.2.3) catalyze the hydrolysis of epoxides to form their corresponding diols. ucanr.eduresearchgate.net

Studies on A. alternata f. sp. lycopersici have revealed the presence of multiple EH activities that appear to be correlated with AAL toxin production. ucanr.edunih.govresearchgate.net For instance, when the fungus is grown in media with different carbon sources like pectin (B1162225) or glucose, peaks of EH activity are observed concurrently with the production of AAL toxins. ucanr.edunih.gov Furthermore, the non-toxin-producing A. alternata exhibits significantly lower EH activity. ucanr.edu Partial characterization has identified at least three biochemically distinct EH activities in the toxin-producing strain, differing in molecular mass, pI, substrate preference, and inhibitor sensitivity. ucanr.edunih.gov The EH activity and toxin production can be influenced by culture conditions such as pH and the presence of inducers like clofibrate. ucanr.edunih.govnih.gov

Proposed Metabolic Pathways for AAL Toxins

While the direct characterization of the AAL toxin biosynthetic pathway is limited, the well-studied pathway for fumonisins serves as a strong model due to the structural and genetic similarities. researchgate.netfrontiersin.org The proposed pathway for AAL toxins begins with the synthesis of a 16-carbon polyketide chain by the ALT1-encoded PKS. frontiersin.org This backbone is then thought to undergo a series of modifications by other enzymes within the ALT gene cluster. mdpi.comresearchgate.net

Based on homology to the fumonisin pathway, these modifications likely include hydroxylation reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases, and the addition of an amino group by an aminotransferase. mdpi.comresearchgate.netfrontiersin.org The formation of the vicinal diol is proposed to occur via an epoxide intermediate that is subsequently hydrolyzed by an epoxide hydrolase. ucanr.edu The final step in the formation of the AAL toxin molecule is the esterification of the long-chain amino polyol with a propane-1,2,3-tricarboxylic acid (tricarballylic acid) moiety. iastate.edunih.gov

Table of Research Findings on AAL Toxin Biosynthesis

| Aspect | Key Finding | Supporting Evidence | Citation |

|---|---|---|---|

| Fungal Producer | Alternaria alternata f. sp. lycopersici produces AAL toxins. | Isolation of AAL toxins from culture filtrates of the fungus. | unb.br |

| Genetic Locus | AAL toxin biosynthetic genes are located on a ~1.0 Mb conditionally dispensable chromosome. | Molecular karyotyping and gene mapping studies. | frontiersin.orgresearchgate.netasm.org |

| Key Enzyme | ALT1 gene encodes a polyketide synthase (PKS) essential for the biosynthesis of the toxin's backbone. | Gene disruption and complementation experiments. | researchgate.netnih.govfrontiersin.org |

| Gene Cluster | A ~120-kb gene cluster contains at least 13 genes involved in AAL toxin biosynthesis. | Genomic sequencing and analysis of the ALT locus. | mdpi.commdpi.com |

| Enzymatic Step | Epoxide hydrolases (EHs) are implicated in the formation of the diol structure in AAL toxins. | Correlation of EH activity with toxin production and structural analysis of the toxin. | ucanr.edunih.gov |

| Biosynthetic Model | The AAL toxin pathway is homologous to the fumonisin biosynthetic pathway. | Functional complementation of a FUM1 mutant with ALT1. | nih.govresearchgate.net |

In Vitro Cultivation and Toxin Production Optimization for Research

For research purposes, this compound is typically produced by growing Alternaria alternata f. sp. lycopersici in liquid culture. unb.brrug.nl The optimization of culture conditions is critical for maximizing toxin yield. Various factors, including the composition of the culture medium, pH, temperature, and aeration, significantly influence fungal growth and toxin production.

Liquid cultures are often grown in modified Brewbaker and Kwack media or on a rice medium. rug.nlresearchgate.net Studies have shown that the production of AAL toxins can be enhanced by manipulating the culture environment. For instance, one study observed a significant increase in toxin production between days 3 and 9 of liquid culture, which correlated with a period of high epoxide hydrolase activity, an enzyme potentially involved in the toxin's biosynthesis. nih.gov

Furthermore, the addition of certain chemical inducers can stimulate toxin production. Treatment of A. alternata f. sp. lycopersici cultures with clofibrate, a peroxisome proliferator, has been shown to enhance toxin production by over six-fold. nih.gov The pH of the culture medium is also a crucial parameter, with a pH of 7.4 being optimal for the activity of epoxide hydrolase. nih.gov

The table below summarizes key findings from research on the in vitro production of AAL toxins.

| Factor | Condition | Observation | Reference |

| Culture Medium | Modified Brewbaker and Kwack media | Supports fungal growth and toxin production. | rug.nl |

| Rice medium | Used for fungal growth and subsequent extraction of phytotoxins. | researchgate.net | |

| Incubation Period | 3-9 days | Significant increase in toxin production observed. | nih.gov |

| pH | 7.4 | Optimal for epoxide hydrolase activity, potentially linked to toxin biosynthesis. | nih.gov |

| Chemical Inducer | Clofibrate | Stimulated epoxide hydrolase activity by 83% and enhanced toxin production 6.3-fold. | nih.gov |

Detailed analysis of culture filtrates is necessary to quantify the production of specific AAL toxins like TB1. This is often achieved using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). nih.govresearchgate.net

Structural Elucidation and Isomeric Characterization of Aal Toxin Tb1

Core Aminopentol (B8107646) Backbone Structure of AAL Toxins

The fundamental framework of all AAL toxins is a long-chain aminopentol backbone. iastate.eduoup.com This backbone is chemically identified as 1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentol. nih.gov The biosynthesis of this aminopentol backbone involves a polyketide synthase (PKS). oup.com

Regioisomeric Forms within the AAL Toxin Family (TA, TB, TC, TD, TE)

The AAL toxin family consists of five main groups: TA, TB, TC, TD, and TE. nih.govresearchgate.net Each of these groups, with the exception of some derivatives, exists as a pair of regioisomers. nih.gov This regioisomerism arises from the esterification of a propane-1,2,3-tricarboxylic acid (PTCA) moiety to either the C13 or C14 hydroxyl group of the aminopentol backbone. nih.govresearchgate.net

The different AAL toxin groups are distinguished by variations in hydroxylation and N-acetylation:

AAL Toxin TA: Considered the primary AAL toxin. nih.gov

AAL Toxin TB: Lacks the hydroxyl group at the C5 position that is present in TA. iastate.eduunb.br

AAL Toxin TC: Lacks both the C4 and C5 hydroxyl groups found in TA. unb.br

AAL Toxin TD: The N-acetylated derivative of TB. unb.brchemfaces.com

AAL Toxin TE: The N-acetylated derivative of TC. unb.brchemfaces.com

These structural modifications lead to significant differences in their biological activity. nih.govunb.br

Table 1: Regioisomeric Forms of AAL Toxins

| Toxin Group | Key Structural Difference from TA | Regioisomers |

|---|---|---|

| TA | - | TA1 (C13 ester), TA2 (C14 ester) |

| TB | Lacks C5-OH | TB1 (C13 ester), TB2 (C14 ester) |

| TC | Lacks C4-OH and C5-OH | TC1 (C13 ester), TC2 (C14 ester) |

| TD | Lacks C5-OH, N-acetylated | TD1 (C13 ester), TD2 (C14 ester) |

| TE | Lacks C4-OH and C5-OH, N-acetylated | TE1 (C13 ester), TE2 (C14 ester) |

Specific Structural Distinctions of AAL Toxin TB1

This compound is one of the two regioisomers of AAL Toxin TB. unb.br Its chemical formula is C25H47NO9, with a molecular weight of 505.65 g/mol . chemfaces.combiocrick.com The defining structural characteristics of this compound, in comparison to AAL Toxin TA1, are:

Absence of a Hydroxyl Group at C5: Spectroscopic data have confirmed that the TB toxins, including TB1, lack the hydroxyl group at the C5 position of the aminopentol backbone that is present in the TA toxins. iastate.eduunb.brchemfaces.com

Free Amino Group: Unlike the TD and TE toxins, this compound possesses a free primary amino group and is not N-acetylated. unb.brnih.gov

The structure of this compound has been elucidated through methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. unb.br

Table 2: Structural Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C25H47NO9 |

| Molecular Weight | 505.65 g/mol |

| CAS Number | 149849-90-1 |

| Key Features | Lacks C5-OH, Free amino group |

Stereochemical Assignments and Absolute Configuration Analysis

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the biological activity of AAL toxins. Research has established the absolute configuration for several of the stereogenic centers in the AAL toxin family.

Degradation studies of AAL toxins TA1 and TA2, followed by comparison with synthetic model compounds using high-resolution NMR spectroscopy, have determined the absolute configurations to be 2S, 4S, 5S, 11S, 13S, 14R, and 15R. chemfaces.com While the specific stereochemistry for TB1 has been proposed based on its relationship to TA1, it is important to note that the indicated absolute configurations have been definitively established for AAL-TA1, AAL-TA2, and the related fumonisins. iastate.edu The IUPAC name for this compound, which incorporates its stereochemistry, is 2-[2-[(3R,4R,5S,7S,14R,16S)-17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid. biocrick.comnih.gov

Comparative Structural Analysis with Related Mycotoxins (e.g., Fumonisins)

AAL toxins share a significant structural resemblance to another class of mycotoxins known as fumonisins, which are produced by Fusarium species. nih.govnih.gov This has led to their collective classification as sphinganine-analog mycotoxins (SAMs). oup.comfrontiersin.org

The primary structural difference between AAL toxins and fumonisins lies in the number of PTCA side chains. AAL toxins possess a single PTCA moiety, whereas fumonisins have two PTCA side chains esterified to the aminopentol backbone. oup.comnih.govfrontiersin.org Despite this difference, their shared aminopentol backbone and structural analogy to sphingoid bases like sphinganine (B43673) and sphingosine (B13886) are responsible for their similar modes of action, which involve the inhibition of ceramide synthase, a key enzyme in sphingolipid metabolism. unb.brresearchgate.netfrontiersin.org However, AAL toxins are generally considered to be more potent phytotoxins than fumonisins. iastate.edu

Molecular and Cellular Mechanisms of Action of Aal Toxin Tb1 in Eukaryotic Systems

Inhibition of Sphingolipid Biosynthesis Pathway

The structural similarity of AAL toxins to sphingoid bases is fundamental to their mode of action. up.ac.zafrontiersin.org This resemblance allows them to interfere with the biosynthesis of sphingolipids, which are crucial components of cell membranes and are involved in various signaling pathways. up.ac.za

Direct Inhibition of Serine Palmitoyltransferase (SPT) or Sphingosine-N-acyltransferase (Ceramide Synthase)

AAL Toxin TB1 acts as a competitive inhibitor of key enzymes in the sphingolipid biosynthesis pathway. mdpi.com Research has identified sphinganine-N-acyltransferase, also known as ceramide synthase, as a primary target. up.ac.zanih.govunb.br By binding to this enzyme, this compound blocks the conversion of sphinganine (B43673) and other free sphingoid bases into complex ceramides (B1148491). up.ac.zamdpi.com This inhibition disrupts the normal flow of the sphingolipid metabolic pathway. Some studies also suggest that AAL toxins can inhibit serine palmitoyltransferase (SPT), another critical enzyme in the initial steps of sphingolipid synthesis. ontosight.ainih.gov

Consequential Accumulation of Sphinganine and Long-Chain Bases

The inhibition of ceramide synthase by this compound leads to a significant buildup of its substrates, namely sphinganine and other long-chain bases (LCBs) like phytosphingosine (B30862), within the cell. nih.govnih.gov Normally present at low concentrations, the accumulation of these free sphingoid bases is a direct consequence of the metabolic block. nih.gov This accumulation has been observed in various plant systems, including tomato plants and tobacco callus, following exposure to AAL toxins. nih.gov

Induction of Programmed Cell Death (PCD) in Plant Cells

The disruption of sphingolipid metabolism by this compound is a direct trigger for programmed cell death (PCD) in susceptible plant cells. frontiersin.orgnih.gov This process is an active, genetically controlled form of cell suicide that is crucial for development and defense in multicellular organisms.

Activation of Hypersensitive Response (HR) Pathways

In plants, the cell death induced by this compound often manifests as a hypersensitive response (HR). nih.gov The HR is a rapid, localized cell death at the site of pathogen attack, which serves to limit the spread of the infection. core.ac.uk The accumulation of LCBs is believed to act as a second messenger, activating the signaling pathways that lead to this defensive, yet destructive, cellular response. mdpi.com

Involvement of Signal Transduction Molecules (Ethylene, Calcium, MAP Kinases, Nitric Oxide)

The activation of PCD and HR by this compound involves a complex signaling cascade that includes several key molecules. nih.gov

Ethylene (B1197577): This plant hormone is a significant player in AAL toxin-induced cell death. nih.govsemanticscholar.org Studies have shown that inhibitors of ethylene biosynthesis or action can reduce the necrosis caused by the toxin, and ethylene appears to enhance the cell death process. up.ac.zaharvard.edu

Calcium: Calcium ions (Ca²⁺) are crucial signaling molecules in many cellular processes, including PCD. An influx of calcium has been implicated in the signaling cascade initiated by AAL toxins. nih.gov

MAP Kinases: Mitogen-activated protein (MAP) kinases are key components of signal transduction pathways that convert extracellular stimuli into intracellular responses. They are involved in the signaling network that leads to PCD in response to this compound. nih.gov

Nitric Oxide: Nitric oxide (NO) is another important signaling molecule in plant defense and PCD. nih.govfrontiersin.org It often interacts with other signaling molecules like calcium and protein kinases to regulate cellular responses. nih.gov Blocking NO synthesis has been shown to compromise AAL toxin-induced cell death, indicating its role in the process. nih.gov

Table 1: Key Enzymes and Molecules in the Mechanism of this compound

| Component | Role | Effect of this compound |

|---|---|---|

| Serine Palmitoyltransferase (SPT) | Key enzyme in the de novo synthesis of sphingolipids. scbt.comnih.gov | Inhibition, leading to reduced sphingolipid production. ontosight.ainih.gov |

| Sphingosine-N-acyltransferase (Ceramide Synthase) | Catalyzes the formation of ceramides from sphinganine. up.ac.za | Direct and competitive inhibition. up.ac.zamdpi.comnih.gov |

| Sphinganine | A long-chain base and precursor for ceramide synthesis. nih.gov | Accumulates within the cell due to enzyme inhibition. nih.govnih.gov |

| Ethylene | Plant hormone involved in stress responses and cell death. frontiersin.org | Production is stimulated, enhancing toxin-induced necrosis. up.ac.zasemanticscholar.org |

| Calcium (Ca²⁺) | Universal second messenger in signal transduction. nih.gov | Influx is involved in the PCD signaling cascade. nih.gov |

| MAP Kinases | Mediate intracellular signaling pathways. science.gov | Activated as part of the response to the toxin. nih.gov |

| Nitric Oxide (NO) | Signaling molecule in plant defense and PCD. frontiersin.org | Synthesis is induced, contributing to the cell death process. nih.govnih.gov |

Role of Reactive Oxygen Species (ROS) in Cell Death Progression

AAL toxins, including TB1, can induce programmed cell death (PCD) in sensitive plants, a process intricately linked with the generation of reactive oxygen species (ROS). nih.govnih.gov ROS, such as the superoxide (B77818) anion and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components like proteins, lipids, and DNA, ultimately leading to cell death. The production of ROS is a recognized contributor to the toxicity of various Alternaria toxins. mdpi.com

In the context of AAL toxin-induced cell death, ROS are considered key signaling molecules. nih.gov The disruption of sphingolipid metabolism by AAL toxins is a primary event that triggers downstream signaling cascades, including the production of ROS. nih.govnih.gov Studies on Arabidopsis have shown that mutants resistant to AAL toxin also exhibit enhanced tolerance to ROS-generating herbicides, suggesting a common pathway where ROS plays a crucial role in executing the cell death program initiated by the toxin. nih.gov This indicates that ROS are not merely byproducts of cellular stress but are active participants in the signal transduction that leads to apoptosis or necrosis. nih.gov The interplay between the disruption of sphingolipid metabolism and the subsequent burst of ROS appears to be a central mechanism in the progression of cell death induced by this compound. nih.gov

Effects on Cellular Proliferation and Differentiation Processes

AAL toxins exhibit significant inhibitory effects on cellular proliferation and differentiation in various eukaryotic systems. nih.gov In microbial and mammalian cell systems, these toxins have been shown to inhibit cell proliferation, contributing to their cytotoxic and genotoxic nature. nih.gov This inhibition of proliferation is a key aspect of their mode of action. nih.govnih.gov

In plant systems, AAL toxins can halt the in vitro development of calli, pollen, roots, and shoots. nih.gov Research on tomato cell suspension cultures demonstrated that AAL toxins at low concentrations could strongly inhibit cell expansion, the accumulation of dry matter, and cell division. apsnet.org This anti-proliferative activity is a direct consequence of the toxin's interference with essential cellular processes. Furthermore, some Alternaria metabolites have been observed to induce differentiation. mdpi.com The disruption of sphingolipid metabolism by this compound is a key factor that leads to the dysregulation of cellular pathways controlling both proliferation and cell death. researchgate.net

Subcellular Targeting and Organelle Dysfunction (e.g., Mitochondria)

AAL toxins are known to target and disrupt the function of specific subcellular organelles, with mitochondria being a significant site of action. nih.govlouisville.edu While the precise target site of AAL toxins is still under investigation, their impact on mitochondria is well-documented. nih.gov Mitochondrial dysfunction is a common outcome of exposure to various Alternaria toxins and is linked to the induction of apoptosis. researchgate.netnih.gov

The interaction of this compound with mitochondria can lead to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors, initiating the cell death cascade. researchgate.net In breast cancer cells, for instance, certain Alternaria metabolites have been shown to destroy mitochondria, leading to the inhibition of cell growth and proliferation. mdpi.com The targeting of organelles is a refined mechanism for inducing disease or cellular dysfunction. nih.gov Besides mitochondria, other organelles like the endoplasmic reticulum, chloroplasts, and the plasma membrane can also be affected by Alternaria toxins. nih.govlouisville.edu This multi-organellar impact underscores the complex and potent nature of this compound's cytotoxicity.

Interactions with Cellular Enzymes Beyond Sphingolipid Metabolism (e.g., Aspartate Carbamoyl Transferase)

While the primary mechanism of this compound toxicity is the inhibition of ceramide synthase in the sphingolipid metabolism pathway, there is evidence suggesting its interaction with other cellular enzymes, notably aspartate carbamoyltransferase (ACTase). nih.govup.ac.za ACTase is a key enzyme in the pyrimidine (B1678525) biosynthetic pathway, responsible for catalyzing the formation of N-carbamoyl-L-aspartate. wikipedia.orgnih.gov

Early studies proposed that AAL toxins might inhibit ACTase, thereby disrupting pyrimidine biosynthesis. apsnet.orgup.ac.za It was suggested that AAL toxin could interfere with the binding of substrates to ACTase, particularly in the presence of the natural feedback inhibitor UTP. up.ac.za This interaction was proposed to occur at an allosteric site on the enzyme, leading to a conformational change that enhances sensitivity to feedback inhibition. up.ac.za However, subsequent research using tomato cell cultures did not find support for the theory that AAL toxins directly inhibit ACTase. apsnet.org Despite the conflicting findings, the initial hypothesis highlights the potential for AAL toxins to have a broader range of enzymatic targets beyond sphingolipid metabolism, a possibility that warrants further investigation. nih.govup.ac.za

Host Pathogen Interactions and Phytotoxic Manifestations of Aal Toxin Tb1

Host Specificity and Genetic Regulation of Sensitivity in Plants

The sensitivity of plants to AAL toxin TB1 is not uniform; it is largely governed by specific genetic factors within the host, particularly in tomato plants.

Role of the Asc Gene in Tomato Resistance/Susceptibility

The susceptibility of tomato plants to Alternaria stem canker, caused by Alternaria alternata f. sp. lycopersici, is controlled by a single genetic locus known as the Asc (Alternaria stem canker) locus. researchgate.netcore.ac.uk Plant genotypes that are homozygous for the recessive allele, designated as asc/asc, exhibit susceptibility to the pathogen and sensitivity to its AAL toxins. unb.brsemanticscholar.org Conversely, the presence of a dominant allele at this locus confers resistance. apsnet.org

The Asc-1 gene is a homolog to genes involved in ceramide synthesis found across a wide range of eukaryotes, from yeast to humans, suggesting a conserved biological function. nih.gov In resistant tomato plants, the Asc-1 gene product, a ceramide synthase, plays a crucial role in preventing the disruption of sphingolipid metabolism that AAL toxin induces, thereby averting programmed cell death. nih.govnih.gov In susceptible (asc/asc) plants, the AAL toxin inhibits ceramide synthase, leading to an accumulation of free sphingoid bases like phytosphingosine (B30862) and sphinganine (B43673), which triggers programmed cell death. nih.goviastate.edu

Differential Sensitivity Across Tomato Genotypes and Other Solanaceous Plants

The level of sensitivity to AAL toxins varies significantly among different tomato genotypes. Homozygous susceptible (asc/asc) lines are highly sensitive, while homozygous resistant (Asc/Asc) lines are largely insensitive to the toxin's necrotic effects. apsnet.org Heterozygous (Asc/asc) plants display an intermediate level of sensitivity. apsnet.org For instance, susceptible tomato lines can be up to 1,000 times more sensitive to AAL toxins than resistant lines. apsnet.org

This differential sensitivity is most pronounced in the leaves. While inhibitory effects of the toxin can be observed in various tissues of both susceptible and resistant genotypes, including roots and pollen, the differences in sensitivity are much less pronounced than in the leaves. nih.gov

Beyond tomatoes, AAL toxins exhibit phytotoxicity against at least 25 species of solanaceous plants. nih.gov However, insensitivity to AAL-toxins has been noted in other species within the Solanaceae family, such as Solanum tuberosum (potato) and Nicotiana tabacum (tobacco). nih.gov This suggests that while the toxin has a relatively broad host range within the family, the specific genetic determinants of sensitivity, like the Asc locus in tomato, play a critical role. nih.gov

This compound as a Chemical Determinant of Stem Canker Disease

This compound, along with other AAL toxins, is considered a chemical determinant of Alternaria stem canker disease in tomato. unb.br The purified toxins can reproduce the characteristic necrotic symptoms of the disease on susceptible tomato genotypes. unb.br The ability of the fungus to cause disease is directly linked to its production of these toxins, and the plant's susceptibility is directly linked to its sensitivity to them. unb.br This host-specific interaction, mediated by the toxin, is a classic example of a gene-for-gene relationship in plant pathology, where a single gene in the host determines the outcome of the interaction with a pathogen product.

Phenotypic Effects on Plant Tissues (e.g., Necrotic Lesions, Inhibition of Shoot and Root Growth)

The application of this compound to susceptible plants results in a range of detrimental phenotypic effects. The most prominent symptom is the development of necrotic lesions on leaves and stems. nih.gov These lesions are dark brown to black cankers that are characteristic of Alternaria stem canker disease. nih.govmdpi.com

In addition to causing visible necrosis, AAL toxins also inhibit the growth and development of various plant tissues. nih.gov This includes the inhibition of shoot and root growth, as well as the in vitro development of calli and pollen. nih.govrug.nl The viability of protoplasts and suspension cells is also reduced in the presence of the toxin. nih.govfrontiersin.org These inhibitory effects highlight the toxin's fundamental disruption of cellular processes essential for plant growth and development.

| Plant Tissue/Process | Effect of this compound in Susceptible Genotypes |

| Leaves | Severe necrotic lesions. nih.gov |

| Stems | Dark brown to black cankers. nih.govmdpi.com |

| Roots | Inhibition of growth. nih.gov |

| Shoots | Inhibition of growth. nih.gov |

| Pollen | Inhibition of development. nih.govrug.nl |

| Calli | Inhibition of in vitro development. nih.gov |

| Protoplasts & Suspension Cells | Decreased viability. nih.govfrontiersin.org |

Broad-Spectrum Phytotoxicity Against Non-Host Weeds

While AAL toxins are host-specific in the context of tomato genotypes, they also exhibit a broad-spectrum phytotoxicity against a variety of non-host weeds. nih.govchemfaces.com Several important weed species, including jimsonweed (Datura stramonium), black nightshade (Solanum nigrum), prickly sida, and hemp sesbania, are quite sensitive to AAL toxins. chemfaces.comchemfaces.com This suggests that the toxin's mode of action, the disruption of sphingolipid metabolism, is effective against a wider range of plants that lack specific resistance mechanisms. chemfaces.com This property has led to research into the potential of AAL toxins and their analogues as natural herbicides. chemfaces.comchemfaces.com

Plant Defense Responses to this compound

Plants are not entirely passive in their interaction with pathogens and their toxins. They have evolved a variety of defense mechanisms to recognize and respond to threats.

In the case of AAL toxin, the primary defense in tomato is the genetically determined resistance conferred by the Asc gene, which prevents the toxin from disrupting sphingolipid metabolism. nih.govnih.gov However, even in susceptible interactions, plants mount a defense response. The toxin-induced programmed cell death (PCD) itself can be considered a defense mechanism, as it can limit the spread of a pathogen. nih.gov This PCD is a complex process involving signaling molecules like ethylene (B1197577) and jasmonic acid. semanticscholar.orgnih.gov

Induction of Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a broad-spectrum defense mechanism in plants that is activated throughout the plant after an initial localized infection. uu.nl While research on the direct induction of SAR by this compound is not extensively detailed, the signaling pathways involved in the plant's response to the toxin share components with SAR pathways.

Treatment of tomato plants with AAL toxin can trigger a hypersensitive response (HR), a form of programmed cell death (PCD) at the site of application. nih.gov This localized cell death is a common initiator of SAR. The PCD cascade induced by AAL toxin involves signaling molecules such as ethylene and reactive oxygen species (ROS), which are also implicated in the establishment of SAR. uu.nlnih.gov Specifically, ethylene signaling pathways and MAPK cascades are required for AAL toxin-induced PCD. nih.gov

Although ethylene's role in SAR is considered minor compared to its essential function in induced systemic resistance (ISR), it is involved in regulating defense responses. uu.nl The accumulation of salicylic (B10762653) acid (SA) is a hallmark of SAR, and there is evidence that AAL toxin-induced cell death can lead to the production of signaling molecules that may contribute to systemic defense responses. nih.gov However, the direct link and the extent to which this compound specifically induces a full SAR response requires further investigation.

Cellular and Molecular Responses in Resistant Genotypes

The primary mechanism of resistance to AAL toxin in tomato is conferred by the Asc-1 gene. core.ac.uknih.gov This gene encodes a ceramide synthase, an enzyme crucial for sphingolipid biosynthesis. nih.govcore.ac.uknih.gov AAL toxins are structural analogs of sphinganine and function by inhibiting ceramide synthase. core.ac.uknih.govresearchgate.net

In susceptible genotypes (asc/asc):

The inhibition of ceramide synthase by AAL toxin leads to the accumulation of sphinganine and phytosphingonine. nih.gov

This disruption of sphingolipid metabolism triggers a programmed cell death (PCD) cascade, resulting in the characteristic necrotic lesions of stem canker disease. nih.govcore.ac.uknih.govnih.gov

The PCD is characterized by DNA laddering, chromatin condensation, and cell shrinkage. nih.gov

Ethylene and jasmonic acid signaling pathways are involved in promoting this AAL toxin-induced PCD. nih.govnih.gov

In resistant genotypes (Asc/Asc):

The ceramide synthase encoded by the Asc-1 gene is less sensitive to inhibition by the AAL toxin. core.ac.uk

Resistant plants can continue to synthesize ceramides (B1148491) and other complex sphingolipids even in the presence of the toxin. core.ac.uknih.gov This prevents the accumulation of toxic long-chain bases and the subsequent activation of PCD. core.ac.uknih.gov

While there is still a minor increase in sphinganine and phytosphingonine concentrations in resistant genotypes upon exposure to the toxin, it is significantly less pronounced than in susceptible plants. nih.gov

The ability to maintain sphingolipid homeostasis is the key factor in the resistance of Asc/Asc genotypes to the phytotoxic effects of this compound. core.ac.uknih.gov

Mutations in the Asc1 gene can lead to susceptibility. For instance, some susceptible tomato cultivars have been found to have deletions in the Asc1 gene. mdpi.com

Table 1: Research Findings on this compound Host-Pathogen Interactions

| Finding | Organism/System | Key Outcome | Reference |

|---|---|---|---|

| AAL toxin induces a hypersensitive response (HR) and programmed cell death (PCD). | Tomato | Involvement of ethylene, calcium, MAP kinases, nitric oxide, and reactive oxygen species in the PCD cascade. | nih.gov |

| The Asc-1 gene confers resistance to AAL toxin. | Tomato | Asc-1 encodes a ceramide synthase that is insensitive to the toxin, preventing the disruption of sphingolipid metabolism. | core.ac.uknih.gov |

| AAL toxin inhibits sphinganine N-acyltransferase (ceramide synthase). | Tomato | This leads to the accumulation of sphinganine and phytosphingonine in susceptible genotypes. | core.ac.uknih.gov |

| Ethylene and jasmonic acid pathways are involved in AAL toxin-induced PCD. | Tomato | These signaling molecules promote cell death by disrupting sphingolipid metabolism. | nih.govnih.gov |

| Resistant genotypes exhibit continued sphingolipid synthesis in the presence of the toxin. | Tomato | This prevents the accumulation of toxic precursors and subsequent cell death. | core.ac.uknih.gov |

| Mutations in the Asc1 gene can confer susceptibility. | Tomato | Deletions in the Asc1 gene have been identified in susceptible tomato cultivars. | mdpi.com |

Structure Activity Relationship Sar Studies of Aal Toxin Tb1 and Its Analogues

Correlating Structural Variations with Differential Phytotoxic Activities

The toxicity of AAL toxins is highly dependent on specific functional groups within their molecular structure, which consists of a hydroxylated, long-chain alkylamine backbone esterified with a propane-1,2,3-tricarboxylic acid (PTCA) moiety. iastate.edu Variations in hydroxylation and acetylation patterns across the different isomers lead to significant differences in their phytotoxic effects.

The various AAL toxin isomers are distinguished by the pattern of hydroxylation on their long-chain amino alcohol backbone. AAL Toxin TA, for instance, possesses hydroxyl groups at the C4 and C5 positions, among others. AAL Toxin TB is structurally similar to TA but specifically lacks the hydroxyl group at the C5 position. unb.brup.ac.za

Despite the absence of this C5 hydroxyl group, AAL Toxin TB exhibits a phytotoxicity level that is equally potent to that of AAL Toxin TA on susceptible tomato cultivars. mdpi.comiastate.eduunb.br This suggests that the C5 hydroxyl group is not a critical determinant for the high toxicity of this particular subgroup of AAL toxins. In contrast, the removal of the hydroxyl groups at both the C4 and C5 positions, which characterizes AAL Toxin TC, results in a substantial reduction in phytotoxic activity. iastate.eduunb.br

The presence of a free primary amine group is essential for the biological activity of AAL toxins. encyclopedia.pubnih.gov N-acetylation, which involves the blockage of this primary amine, has a profound impact on toxicity. AAL Toxin TD is the N-acetylated derivative of AAL Toxin TB, and AAL Toxin TE is the N-acetylated form of TC. unb.br

Research consistently shows that N-acetylation either completely abolishes or drastically reduces the phytotoxicity of these compounds. nih.govapsnet.orgnih.gov Both TD and TE are considered essentially inactive or have a relative toxicity more than 100 times lower than the non-acetylated TA form. iastate.eduunb.br This dramatic loss of activity upon acetylation underscores the critical role of the unencumbered primary amine in the toxin's interaction with its target, ceramide synthase. It is believed that N-acetylation may be a metabolic detoxification process for the active toxins. iastate.edu

Impact of Hydroxyl Group Presence/Absence (e.g., C5 position)

Rational Design and Synthesis of AAL Toxin Analogues for SAR Probing

The natural occurrence of AAL toxin isomers with varying toxicity profiles provides a foundation for SAR studies. However, to systematically probe the role of each structural feature, the rational design and chemical synthesis of specific analogues are necessary. up.ac.zaresearchgate.net The total synthesis of AAL Toxin TA1, for example, was undertaken to enable the creation of various analogues that could be used to investigate these structure-activity relationships more deeply. researchgate.net

A key goal in this area is the development of analogues that possess high phytotoxicity but low mammalian toxicity, which would make them viable candidates for safe and effective natural herbicides. nih.gov Studies have involved the synthesis and testing of numerous analogues, including aminopentols and other derivatives, against various plant species and mammalian cell lines to identify compounds with this desired selective activity profile. capes.gov.br One such study found that a synthetic diester analogue displayed significant phytotoxicity while being considerably less toxic to mammalian cells compared to the natural toxins. capes.gov.br

Comparative Activity Profiles of AAL Toxin Isomers (TA, TB, TC, TD, TE)

Direct comparison of the naturally occurring AAL toxin isomers reveals a clear hierarchy of phytotoxic activity. All the regioisomeric pairs induce the characteristic genotype-specific necrosis in tomato bioassays, but they differ markedly in their specific activity. unb.br

AAL toxins TA and TB are the most potent isomers, exhibiting equal and high levels of toxicity. frontiersin.orgiastate.edu AAL Toxin TC, which lacks both the C4 and C5 hydroxyl groups, is significantly less active than TA and TB. mdpi.comunb.brresearchgate.net The N-acetylated forms, TD (derived from TB) and TE (derived from TC), are essentially inactive, demonstrating the lowest phytotoxicity among the group. iastate.eduunb.brresearchgate.net

The relative toxicity can be summarized as: TA ≈ TB > TC > TD ≈ TE .

| AAL Toxin Isomer | Structural Difference from TA | Phytotoxic Concentration (ng/mL) Required for Necrosis* |

|---|---|---|

| TA | Reference | 20 |

| TB | Lacks C5-OH | 20 |

| TC | Lacks C4-OH and C5-OH | 4000 |

| TD | N-acetylated TB | >4000 |

| TE | N-acetylated TC | >4000 |

*Concentration required to induce interveinal necrosis in 25% of the area of individual leaflets of the susceptible asclasc isoline (B1672250) of tomato. Data sourced from Caldas et al., 1994. unb.br

Elucidating Key Pharmacophoric Elements for Ceramide Synthase Inhibition

The phytotoxicity of AAL toxins stems from their ability to act as potent inhibitors of ceramide synthase (sphinganine N-acyltransferase), a key enzyme in sphingolipid biosynthesis. iastate.edunih.govnih.gov This inhibitory action is due to the structural similarity between AAL toxins and the enzyme's natural substrates, the sphingoid bases sphinganine (B43673) and sphingosine (B13886). frontiersin.orgnih.gov

SAR studies have identified several key pharmacophoric elements essential for this inhibition:

The Long-Chain Amino Alcohol Backbone: The core structure mimics that of natural sphingoid bases, allowing it to fit into the active site of ceramide synthase. nih.govnih.gov

The Free Primary Amine Group: This group is absolutely critical for toxicity. Its blockage through acetylation (as in TD and TE) or other modifications leads to a near-complete loss of inhibitory activity, indicating it is a primary point of interaction with the enzyme. nih.govapsnet.orgnih.gov

The Propane-1,2,3-tricarboxylic Acid (PTCA) Moiety: While the aminopentol (B8107646) backbone alone can be toxic, the presence of the PTCA moiety appears to be important for the high phytotoxicity of some related toxins like the fumonisins, though its precise role in AAL toxin activity can vary. encyclopedia.pubnih.gov

Together, these features create a molecule that acts as a competitive inhibitor of ceramide synthase, disrupting sphingolipid metabolism and leading to the accumulation of cytotoxic free sphingoid bases, which ultimately triggers programmed cell death in susceptible plant cells. nih.govresearchgate.net

Advanced Analytical Methodologies for Aal Toxin Tb1 Research and Quantification

Isolation and Purification Strategies for AAL Toxin TB1 from Fungal Cultures

The initial step in studying this compound involves its extraction and purification from fungal cultures, a process that employs a combination of aqueous extraction and chromatographic techniques.

Aqueous Extraction and Resin-Based Purification (e.g., Amberlite XAD-2)

A common and effective method for the initial isolation of AAL toxins from fungal cultures, such as those grown on corn or in liquid media, is aqueous extraction. chemfaces.comchemfaces.com This process takes advantage of the toxin's solubility in water. Following extraction, the aqueous solution containing the toxins is passed through a column packed with a nonionic, macroreticular resin like Amberlite XAD-2. chemfaces.comnih.gov

Amberlite XAD-2 is a hydrophobic copolymer of styrene-divinylbenzene that effectively adsorbs organic compounds from aqueous solutions through low-energy physical interactions. fishersci.ca This resin-based purification step is crucial for concentrating the AAL toxins and removing more polar, water-soluble impurities. nih.gov The toxins are then eluted from the resin using a suitable organic solvent, resulting in a partially purified extract.

Silica (B1680970) Gel Chromatography for Isomer Separation

AAL toxins often exist as a group of related compounds, including isomers. chemfaces.comunb.br Following the initial purification with Amberlite XAD-2, silica gel chromatography is employed to separate the different AAL toxin groups, such as separating the TB toxins from the TA toxins. chemfaces.comchemfaces.com This chromatographic technique separates compounds based on their polarity. By using an appropriate solvent system, the different toxin groups can be eluted from the silica gel column as distinct fractions, allowing for the isolation of the TB toxin group for further analysis. unb.br

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detailed analysis and quantification of this compound. It offers high resolution and sensitivity, particularly when coupled with appropriate detection methods.

Pre-column Derivatization Techniques (e.g., o-phthaldialdehyde for fluorescence detection)

To enhance the sensitivity and selectivity of HPLC analysis, especially for compounds lacking a strong chromophore, pre-column derivatization is often employed. squ.edu.omresearchgate.net For AAL toxins, which are primary amines, derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid, is a well-established method. chemfaces.comchemfaces.commdpi.com This reaction forms highly fluorescent isoindole derivatives that can be detected with great sensitivity by a fluorescence detector (FLD). chemfaces.comsqu.edu.om This derivatization step significantly lowers the limit of detection, allowing for the quantification of trace amounts of the toxin. researchgate.net

Optimized Chromatographic Conditions for Isomer Resolution

The successful separation of this compound from its isomers and other related toxins is highly dependent on the HPLC conditions. Reversed-phase HPLC is commonly used, and the choice of column and mobile phase is critical for achieving the necessary resolution. chemfaces.comchemfaces.com An isocratic HPLC system, which uses a constant mobile phase composition, has been developed to separate the structural isomers of TA and TB toxins within a relatively short analysis time of 24 minutes. chemfaces.com The optimization of parameters such as the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the column chemistry is essential for resolving these closely related compounds. nih.gov

Table 1: Optimized HPLC Conditions for AAL Toxin Analysis

| Parameter | Condition |

| Column | C18 Solid-Phase Extraction |

| Mobile Phase | Isocratic |

| Derivatization | Pre-column with o-phthaldialdehyde (OPA) |

| Detection | Fluorescence |

| Analysis Time | ~24 minutes |

This table summarizes a set of conditions that have been successfully used for the separation of AAL toxin isomers. chemfaces.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and precise quantification of this compound. nih.govnih.govresearchgate.net LC-MS/MS, or tandem mass spectrometry, provides a high degree of specificity and sensitivity. nih.govnih.gov

In a typical LC-MS/MS workflow, the AAL toxins are first separated by HPLC and then introduced into the mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound, positive ion fast atom bombardment (FAB) mass spectrometry has been used to confirm its structure, with a characteristic [M+H]+ ion observed at m/z 506. unb.br

For quantitative analysis, a method based on HPLC-tandem mass spectrometry (MS/MS) has been developed for the simultaneous quantification of multiple Alternaria toxins, including this compound, in various food matrices. nih.govresearchgate.net This method involves specific precursor-to-product ion transitions that are unique to this compound, ensuring accurate quantification even in complex samples. The limits of detection for this compound using this technique can be very low, often in the range of micrograms per liter (µg/L). nih.govresearchgate.net

Table 2: Mass Spectrometry Data for AAL Toxin Identification

| Toxin Congener | Molecular Ion [M+H]+ (m/z) |

| AAL Toxin TA | 522 |

| AAL Toxin TB | 506 |

| AAL Toxin TC | 490 |

| AAL Toxin TD | 548 |

| AAL Toxin TE | 532 |

This table displays the mass-to-charge ratios of the protonated molecules for various AAL toxin congeners as determined by positive ion fast atom bombardment (FAB) mass spectrometry. unb.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the primary technique for the targeted analysis of this compound. nih.govfrontiersin.org This method offers an exceptional combination of selectivity and sensitivity, allowing for the reliable quantification of the toxin even at trace levels in complex food matrices. mdpi.com

The general workflow for LC-MS/MS analysis involves an initial extraction of the toxin from the sample, often using a solvent mixture like acetonitrile/methanol/water, followed by a clean-up step, for which solid-phase extraction (SPE) is commonly employed. ingenieria-analitica.com Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 or pentafluorophenyl (PFP) column, which can separate this compound from its isomers and other co-extracted matrix components. nih.govlcms.cz

Detection is performed with a triple quadrupole mass spectrometer, usually operating in Multiple Reaction Monitoring (MRM) mode. ingenieria-analitica.com This involves selecting the specific precursor ion of this compound and monitoring its characteristic product ions after fragmentation. This high specificity minimizes matrix interference and ensures accurate quantification. wuxiapptec.com Research has established optimized MS/MS parameters for various Alternaria toxins, including AAL toxins. nih.gov For instance, studies have developed and validated LC-MS/MS methods for simultaneously quantifying up to 12 or more Alternaria toxins, including this compound and its isomer TB2, in matrices like fruit juices, vegetable juices, and wine. researchgate.netnih.gov These methods report low limits of detection (LOD) and quantification (LOQ), often in the sub-to-low µg/L or µg/kg range, demonstrating their suitability for monitoring compliance with food safety standards. frontiersin.orgresearchgate.net

Table 1: Example of LC-MS/MS Parameters for Alternaria Toxin Analysis Including this compound This table is a composite representation based on typical multi-analyte methods.

| Parameter | Details | Reference(s) |

|---|---|---|

| Sample Matrices | Wine, vegetable juices, fruit juices, tomato products, cereals | researchgate.net, researchgate.net |

| Extraction | Solid Phase Extraction (SPE) on diatomaceous earth or QuEChERS-based procedures | researchgate.net, |

| LC Column | Reversed-phase (e.g., C18, PFP) | nih.gov, lcms.cz |

| Ionization Mode | Heated Electrospray Ionization (HESI), typically in positive mode for AAL toxins | nih.gov, mdpi.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | ingenieria-analitica.com |

| Precursor Ion [M+H]⁺ | Specific m/z for this compound | |

| Product Ions | Characteristic fragments used for quantification and confirmation | |

| LOD / LOQ | Generally in the range of 0.10–1.36 µg/kg (LOD) and 0.4–5.56 µg/kg (LOQ) depending on toxin and matrix | researchgate.net, frontiersin.org |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Untargeted Metabolomics

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool in this compound research. Its primary advantage is the ability to measure mass with very high accuracy, typically with an error of less than 5 parts per million (ppm). researchgate.net

For structural confirmation , HRMS is invaluable. The initial structural proposals for AAL toxins were later confirmed and refined using spectroscopic data, including mass spectrometry. unb.br HRMS can confirm the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion, which can then be compared to the theoretical mass calculated from its chemical formula (C25H47NO9). researchgate.net This capability is also used to confirm the identity of detected analytes in complex samples, adding a higher level of confidence than standard tandem mass spectrometry. nih.gov

Table 2: HRMS Data for AAL Toxin TB Data sourced from MassBank record MSBNK-AAFC-AC000011.

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | AAL toxin TB | |

| Chemical Formula | C25H47NO9 | |

| Exact Mass | 505.32508 | |

| Ionization | ESI, Positive Mode | |

| Precursor Ion | [M+Na]⁺ | |

| Instrument | Q-Exactive Orbitrap |

Furthermore, HRMS is the cornerstone of untargeted metabolomics , an approach that aims to capture and analyze all detectable small molecules in a biological sample. evotec.com In the context of Alternaria research, untargeted metabolomics can be used to screen for a wide array of secondary metabolites produced by the fungi under different conditions, without prior knowledge of their identity. diva-portal.orgnih.gov This "discovery" approach can reveal the presence of not only known toxins like this compound but also novel or modified forms and other previously uncharacterized metabolites, providing a more complete picture of the fungal metabolome. nih.gov

Application of Stable Isotope Dilution Assays (SIDAs) for Enhanced Accuracy

Stable Isotope Dilution Assays (SIDAs) are considered the "gold standard" for quantification in mass spectrometry. researchgate.netresearchgate.net This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample at the beginning of the analytical procedure. nih.gov Because the labeled internal standard is chemically identical to the native toxin, it experiences the same losses during sample extraction, cleanup, and potential ion suppression or enhancement effects during LC-MS/MS analysis. frontiersin.orgresearchgate.net By measuring the ratio of the native toxin to its labeled counterpart, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural losses. capes.gov.br

While SIDAs have been successfully developed and applied for several key Alternaria toxins, including alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA), the application for this compound has been less common. frontiersin.orgresearchgate.netnih.gov The development of a SIDA is contingent on the synthesis and commercial availability of the corresponding labeled internal standard. For many analytes in multi-toxin methods, including this compound, quantification often relies on matrix-matched calibration when a specific labeled standard is not available. frontiersin.org The increasing availability of labeled standards is driving a trend towards broader use of SIDAs in routine multi-mycotoxin analysis. nih.gov

Development of Multi-Analyte Methods for Comprehensive Alternaria Toxin Profiling

Given that Alternaria fungi can produce a wide array of mycotoxins simultaneously, there is a significant demand for analytical methods capable of detecting and quantifying multiple toxins in a single run. nih.gov The development of multi-analyte methods is a major focus of modern mycotoxin research, as it provides a more comprehensive assessment of contamination and potential risks. nih.gov this compound is frequently included in these extensive multi-toxin panels. researchgate.netresearchgate.net

These methods leverage the capabilities of LC-MS/MS to create time- and cost-effective protocols for the simultaneous determination of structurally diverse compounds. nih.gov Researchers have successfully developed methods that can quantify 12 to 17 different Alternaria toxins and metabolites, including the dibenzopyrones (AOH, AME), perylene (B46583) quinones (altertoxins), tetramic acid derivatives (TeA), and aminopentol (B8107646) esters like AAL toxins (TB1, TB2). researchgate.netresearchgate.netnih.gov

The primary challenge in developing these methods is overcoming the diverse physicochemical properties (e.g., polarity) of the different toxin classes, which affects both sample extraction and chromatographic separation. researchgate.netnih.gov Extensive optimization of extraction solvents, cleanup procedures, and chromatographic gradients is necessary to achieve adequate retention and separation for all target analytes. nih.gov Despite these challenges, several robust multi-analyte methods have been validated and applied to survey the occurrence of Alternaria toxins in a variety of foodstuffs, providing valuable data for exposure and risk assessment. nih.govresearchgate.net

Table 3: Examples of Multi-Analyte Methods for Alternaria Toxin Profiling

| Toxins Profiled (including) | Sample Matrix | Analytical Technique | Key Finding/Purpose | Reference(s) |

|---|---|---|---|---|

| 12 toxins including This compound/TB2 , TeA, AOH, AME, ATX-I, ATX-II | Wine, fruit & vegetable juices | HPLC-MS/MS | First report of determining this comprehensive set of toxins in samples from the German market. | researchgate.net, nih.gov |

| 17 toxins including free and modified forms (sulfates/glucosides) | Tomato sauce, sunflower seed oil, wheat flour | LC-MS/MS | Developed to investigate the natural occurrence of both free and "masked" Alternaria toxins. | nih.gov, researchgate.net |

| 13 toxins including This compound/TB2 , TeA, AOH, AME, ATX-I, STTX-III | In vitro fungal cultures on wheat and rice | HPLC-MS/MS | Examined mycotoxin production of different Alternaria strains under various conditions. | nih.gov |

| 9 toxins including AAL Toxin TA1/TA2 , AOH, AME, TeA, TEN, ATX-I | Cereal-based foods | LC-MS/MS | Development of a dilute-and-shoot method for rapid and cost-effective analysis. | researchgate.net |

Future Research Directions and Perspectives on Aal Toxin Tb1

Further Elucidation of Exact Subcellular Target Sites and Downstream Signaling Pathways

While it is established that AAL toxins target the endoplasmic reticulum and mitochondria, the precise subcellular localization and the initial binding partners of AAL toxin TB1 remain an active area of investigation. nih.govmdpi.com The primary mechanism of action is the inhibition of ceramide synthase, an enzyme crucial for sphingolipid metabolism. nih.govup.ac.zaresearchgate.net This inhibition disrupts the balance of bioactive sphingolipids, which act as second messengers in numerous signaling cascades regulating cell fate. nih.gov

Future research will likely focus on identifying the specific isoforms of ceramide synthase that are most sensitive to this compound and characterizing the structural basis for this interaction. Understanding this specificity is key to unraveling the differential susceptibility observed in various plant species.

The disruption of sphingolipid metabolism by this compound triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (PCD). nih.govnih.gov Key signaling molecules implicated in this process include:

Reactive Oxygen Species (ROS): AAL toxin treatment leads to the accumulation of ROS, particularly hydrogen peroxide (H2O2), which contributes to cellular damage and PCD. nih.gov

Nitric Oxide (NO): NO is another critical signaling molecule involved in the PCD cascade induced by the toxin. nih.gov

Calcium (Ca2+): Increased intracellular Ca2+ levels have been observed following AAL toxin exposure and are known to enhance DNA laddering, a hallmark of apoptosis-like PCD. nih.gov

MAP Kinases: Mitogen-activated protein kinases are activated in response to AAL toxin and play a role in the signal transduction leading to cell death. nih.gov

Hormonal Pathways: Ethylene (B1197577) and jasmonic acid pathways are known to promote AAL toxin-induced PCD in tomato leaves, highlighting the complex interplay between sphingolipid metabolism and plant hormone signaling. nih.govnih.gov

Further research is needed to delineate the precise sequence and hierarchy of these signaling events. Identifying the direct upstream activators and downstream effectors of each pathway component will provide a more complete picture of the molecular mechanisms underlying this compound toxicity.

Exploration of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of AAL toxins is a complex process involving multiple enzymatic steps. The core of the biosynthetic pathway involves a polyketide synthase (PKS) encoded by the ALT1 gene. nih.gov However, the complete set of enzymes responsible for the entire synthesis of this compound, including the formation of the tricarballylic acid moiety and its esterification to the polyol backbone, is not fully characterized. tandfonline.com

Early precursor feeding studies indicated that glycine (B1666218) and the methyl group of methionine are incorporated into the AAL toxin structure. nih.gov The hydroxyl groups on the lipid backbone are derived from molecular oxygen, while the oxygen in the tricarballylic acid moieties comes from water. nih.gov

Future research will likely involve:

Identification and characterization of novel enzymes: This includes transferases, hydroxylases, and reductases that are part of the AAL toxin biosynthetic gene cluster.

Elucidation of regulatory networks: Understanding how the expression of biosynthetic genes is controlled at the transcriptional and post-transcriptional levels is crucial. This includes identifying transcription factors and signaling pathways that respond to environmental cues and host signals to modulate toxin production.

Comparative genomics: Comparing the gene clusters of different Alternaria species that produce related but structurally distinct toxins can provide insights into the evolution of these pathways and the genetic basis for toxin diversity.

Development of Advanced In Planta and Cellular Models for Mechanistic Studies

The tomato plant (Lycopersicon esculentum) has been the primary model for studying AAL toxin activity due to the clear genetic basis of resistance, which is controlled by the Asc-1 locus. frontiersin.orgapsnet.org This locus encodes a homolog of the yeast longevity assurance gene 1 (Lag1), which is a ceramide synthase. nih.gov This provides a powerful tool for studying gene-for-gene interactions and the role of specific ceramide synthase isoforms in toxin sensitivity.

To further dissect the mechanisms of this compound action, advanced models are being developed:

Cell Suspension Cultures: Tomato cell suspension cultures provide a homogenous system to study the initial cellular responses to the toxin without the complexity of whole-plant tissues. nih.gov

Protoplasts: Isolated plant protoplasts allow for detailed studies of plasma membrane effects and early signaling events. nih.gov

Yeast as a Heterologous System: Yeast (Saccharomyces cerevisiae) mutants, particularly those deficient in sphingolipid metabolism, can be used to express and study the function of plant ceramide synthases and their interaction with this compound.

Arabidopsis thaliana as a Model: The identification of Lag1 homologues in Arabidopsis, such as LOH2, allows for the use of this well-characterized model plant to investigate the broader role of these genes in response to sphinganine-analog mycotoxins. nih.gov

These models will facilitate high-throughput screening of chemical inhibitors and genetic suppressors of AAL toxin toxicity, providing valuable tools for both basic research and the development of novel control strategies.

Application of Integrated Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in Response to this compound

Integrated omics approaches offer a powerful strategy to obtain a holistic view of the cellular response to this compound. metwarebio.comcreative-proteomics.comescholarship.org By combining transcriptomics, proteomics, and metabolomics, researchers can link changes in gene expression to alterations in protein abundance and function, and ultimately to shifts in the metabolic landscape of the cell. metwarebio.com

Transcriptomics (RNA-Seq): This technology can identify genes that are differentially expressed in response to this compound. ulisboa.pt This can reveal novel pathways and regulatory networks involved in the toxin response, including those related to stress signaling, defense, and PCD.

Proteomics: Proteomic analyses can identify changes in the abundance, post-translational modifications (e.g., phosphorylation), and subcellular localization of proteins following toxin treatment. ulisboa.pt This can provide direct insights into the activation of signaling kinases, the modification of cytoskeletal proteins, and the induction of defense-related proteins. ulisboa.pt

Metabolomics: This approach allows for the comprehensive analysis of small molecule metabolites. escholarship.org In the context of this compound, metabolomics can be used to quantify the accumulation of sphinganine (B43673) and other sphingolipid precursors, as well as to identify other metabolic pathways that are perturbed by the toxin. nih.gov

Integrating these omics datasets can help to construct detailed models of the cellular response to this compound, from the initial perception of the toxin to the execution of PCD. creative-proteomics.com This systems-level understanding is essential for identifying key nodes in the response network that could be targeted for intervention.

Genetic Engineering of Host Plants for Enhanced Resistance to this compound

The identification of the Asc-1 gene as the primary determinant of resistance to AAL toxin has opened up avenues for genetically engineering susceptible crop plants for enhanced resistance. frontiersin.org

Strategies for engineering resistance include:

Marker-Assisted Selection (MAS): While not genetic engineering in the transgenic sense, MAS utilizes molecular markers linked to the Asc-1 gene to accelerate the breeding of resistant cultivars. bibliotekanauki.pl

Transgenic Approaches:

Overexpression of Resistance Genes: Introducing and overexpressing the functional Asc-1 gene from a resistant tomato variety into a susceptible variety is a direct approach to confer resistance. researchgate.net

Expression of Toxin-Detoxifying Enzymes: Identifying and expressing genes that encode enzymes capable of modifying and detoxifying this compound could provide a novel resistance mechanism.

RNA Interference (RNAi): Silencing host genes that are essential for the toxin's mode of action or for the downstream signaling leading to cell death could potentially block the toxic effects.

Genome Editing (CRISPR/Cas9): This technology allows for the precise editing of host genes. ufl.edu For example, it could be used to modify the endogenous, non-functional asc allele in susceptible plants to a functional, resistant version. ufl.edu It could also be used to introduce targeted mutations in host factors that are required for toxin-induced PCD.

Future research in this area will focus on optimizing these genetic engineering strategies to ensure stable and durable resistance in a variety of crop plants that are vulnerable to Alternaria species producing AAL toxins. The development of multi-gene constructs targeting different aspects of the toxin's action could provide broader and more robust resistance. bibliotekanauki.pl

Q & A

Q. How can researchers structurally characterize AAL Toxin TB1, and what analytical techniques are critical for validating its identity?

- Methodological Answer : this compound, a hydroxylated aminopentol ester produced by Alternaria alternata f. sp. lycopersici, requires multi-modal analytical validation. Use nuclear magnetic resonance (NMR) to confirm hydroxyl group positions and carbon backbone . Pair this with high-resolution mass spectrometry (HRMS) for molecular formula verification. For purity assessment, combine thin-layer chromatography (TLC) with solvent systems optimized for polar mycotoxins (e.g., chloroform:methanol:water, 65:25:4) . Always cross-reference spectral data with published libraries and report deviations >2 ppm.

Q. What standardized protocols exist for detecting this compound in plant or fungal matrices, and how can cross-reactivity with analogs (e.g., AAL Toxin TB2) be minimized?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns is recommended for separating AAL TB1 from TB2, which differ by a carboxyl group . Include internal standards (e.g., isotopically labeled AAL TB1) to correct for matrix effects. Validate protocols using spiked recovery experiments (70–120% acceptable range) and report limits of detection (LOD) and quantification (LOQ) for transparency .

Q. Which model systems are most appropriate for preliminary toxicity studies of AAL TB1?

- Methodological Answer : Tomato (Solanum lycopersicum) cultivars susceptible to Alternaria infections are ideal for in planta studies. For in vitro assays, use human cell lines (e.g., HepG2 hepatocytes) to assess cytotoxicity via MTT assays. Dose-response curves should span 0.1–100 µM, with triplicate technical replicates to account for variability . Include negative controls with heat-inactivated toxin.

Advanced Research Questions

Q. How can contradictory toxicological data on AAL TB1 (e.g., varying LD50 values) be systematically resolved?

- Methodological Answer : Perform meta-analyses of existing studies, stratifying data by exposure route (oral vs. dermal), model organism, and toxin purity (>95% required for valid comparisons) . Use statistical tools like ANOVA to identify confounding variables (e.g., solvent carriers). For unresolved discrepancies, conduct side-by-side experiments under harmonized conditions, adhering to OECD Guideline 423 for acute toxicity testing .

Q. What experimental designs are optimal for studying AAL TB1’s role in fungal-plant interactions, particularly its synergy with other Alternaria metabolites?